molecular formula C23H39NO6 B125977 N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine

N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine

Cat. No.: B125977
M. Wt: 425.6 g/mol
InChI Key: QJOORAQHWWTUIP-HIGMCGMBSA-N
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Description

PGE2-dihydroxypropanylamine is a prostanoid.

Scientific Research Applications

Synthesis Techniques

  • Efficient synthesis methods for related compounds involve one-pot reactions or multi-component processes. For example, a three-component, one-pot reaction for N-substituted 1,3-oxazinan-2-ones was developed, showcasing efficient synthesis techniques for similar complex organic compounds (Trifunović et al., 2010).

Catalytic Processes

  • Catalytic methods, such as palladium and norbornene-catalyzed ortho-arene amination, provide insight into the synthesis of complex amines, relevant to the studied compound (Dong & Dong, 2013).

Enantioselective Synthesis

  • Asymmetric synthesis methods are significant in producing enantiopure compounds. For instance, the asymmetric synthesis of 6-alkoxy-5,6-dihydro-1,3-oxazine highlights approaches that might be applicable to the synthesis of enantiopure forms of the compound (Gizecki et al., 2000).

Chemical Transformations

  • Studies on the reactivity of certain functional groups, like the transformations of 2-oxobutanedial derivatives, provide insights into potential chemical behaviors and transformations of similar complex amines (Leiren et al., 2013).

Bioactivity Research

  • Investigation into the bioactivity of similar compounds, such as N-hydroxy(tetrahydrofuran-2-yl)amines, can inform potential biological applications or interactions of the compound . These compounds have been found to exhibit various biological activities, including lipoxygenase inhibition and antioxidant properties (Vasilenko et al., 2017).

Mechanism of Action

Mode of Action

The mode of action of PGE2-dihydroxypropanylamine is not fully understood. It is hypothesized that the compound interacts with its targets, leading to changes in cellular function. The specific interactions and resulting changes are still being studied .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PGE2-dihydroxypropanylamine are currently under study. These properties will determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is anticipated that the compound could have a range of effects depending on the cell type and the specific targets with which it interacts .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of PGE2-dihydroxypropanylamine. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with targets .

Biochemical Analysis

Biochemical Properties

PGE2-dihydroxypropanylamine plays a vital role in physiological processes that mediate the regeneration of injured organs . It is involved in regulating CD4+ T cell differentiation and inflammatory cytokine production via the EP receptor pathway . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in biochemical reactions .

Cellular Effects

PGE2-dihydroxypropanylamine exerts diverse effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit voltage-gated potassium currents and electrical activity in INS-1 (832/13) β-cells .

Molecular Mechanism

The molecular mechanism of action of PGE2-dihydroxypropanylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, PGE2 reduces Kv2.2 currents via the EP2/4-PKA signaling pathway, and it inhibits β-cell electrical activity through Kv2.2 channels .

Temporal Effects in Laboratory Settings

The effects of PGE2-dihydroxypropanylamine change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of PGE2-dihydroxypropanylamine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

PGE2-dihydroxypropanylamine is involved in various metabolic pathways . It interacts with enzymes or cofactors, and this can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

PGE2-dihydroxypropanylamine is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of PGE2-dihydroxypropanylamine and any effects on its activity or function are crucial for understanding its role in biochemical processes . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-20,22,25-27,29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOORAQHWWTUIP-HIGMCGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NC(CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine
Reactant of Route 3
N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine
Reactant of Route 4
N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine
Reactant of Route 5
N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine
Reactant of Route 6
N-(1,3-dihydroxypropan-2-yl)-9-oxo-11R,15S-dihydroxy-5Z,13E-prostadienoyl amine

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